molecular formula C6H5F3IN3 B8791075 5-iodo-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 1356055-12-3

5-iodo-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No.: B8791075
CAS No.: 1356055-12-3
M. Wt: 303.02 g/mol
InChI Key: VMVFISNVTRXLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-iodo-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C6H5F3IN3 and its molecular weight is 303.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1356055-12-3

Molecular Formula

C6H5F3IN3

Molecular Weight

303.02 g/mol

IUPAC Name

5-iodo-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

InChI

InChI=1S/C6H5F3IN3/c7-6(8,9)2-12-5-4(10)1-11-3-13-5/h1,3H,2H2,(H,11,12,13)

InChI Key

VMVFISNVTRXLIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)NCC(F)(F)F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-5-iodopyrimidine (0.250 g, 1.040 mmol) and 2,2,2-trifluoroethanamine (0.216 g, 2.184 mmol) in EtOH (volume: 2.080 ml) was added Hunig's Base (0.200 ml, 1.144 mmol). The reaction mixture was heated in a microwave for 4 hr at 120° C. and then allowed to cool to room temperature. The solvent was evaporated. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (24 g column, 35 mL/min, 0-90% EtOAc in hexanes over 25 min, tr=12 min) gave the title compound (0.188 g, 0.614 mmol, 59.1% yield) as a yellow residue. ESI MS (M+H)+=303.9.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.216 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
2.08 mL
Type
solvent
Reaction Step One
Yield
59.1%

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